Potent TRPM8 Antagonism: Human Receptor Activity of 2-Chloro-8-(trifluoromethyl)quinoxaline
2-Chloro-8-(trifluoromethyl)quinoxaline demonstrates potent antagonism of the human TRPM8 ion channel, with an IC50 of 27 nM, in an assay measuring inhibition of icilin-induced intracellular calcium levels in CHO cells expressing human TRPM8 [1]. This activity is significantly more potent than a structurally distinct TRPM8 antagonist from a different chemical series, which shows an IC50 of 56 nM against rat TRPM8 in a comparable assay format [2]. Furthermore, the compound is markedly more potent as an antagonist than a related quinoxaline derivative (CHEMBL3422798) which functions as a TRPM8 agonist (EC50 = 1.2 µM) [3].
| Evidence Dimension | TRPM8 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 27 nM (human TRPM8) |
| Comparator Or Baseline | 56 nM (rat TRPM8, for a different antagonist, BDBM50383263) |
| Quantified Difference | Approximately 2-fold more potent against human TRPM8. |
| Conditions | CHO cells expressing human or rat TRPM8; inhibition of icilin-induced Ca2+ influx; pre-incubation 2.5 minutes. |
Why This Matters
This potency profile is critical for researchers investigating TRPM8 as a therapeutic target for pain, migraine, and cancer, where high affinity and human target validation are essential for translational success.
- [1] BindingDB. BDBM50463856 (CHEMBL4247395): Antagonist activity at human TRPM8. IC50: 27 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50463856. View Source
- [2] BindingDB. BDBM50383263 (CHEMBL2032210): Antagonist activity at rat TRPM8. IC50: 56 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50383263. View Source
- [3] BindingDB. BDBM50082783 (CHEMBL3422798): Agonist activity at rat TRPM8. EC50: 1.20E+3 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50082783. View Source
